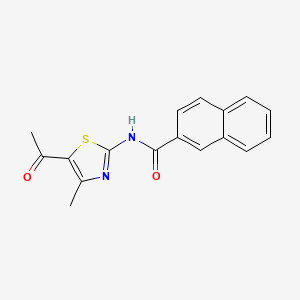

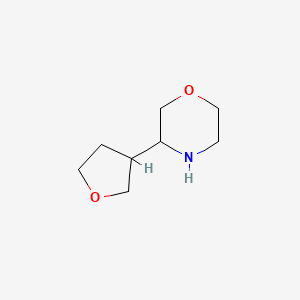

![molecular formula C19H17NO6S2 B2473665 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932520-89-3](/img/structure/B2473665.png)

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate” is a complex organic compound. The exact details of its structure and properties could not be found in the available resources .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, an efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature has been reported .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Research on benzothiophenes, such as the development of a facile and general route to 3-((trifluoromethyl)thio)benzothiophenes, showcases the broad functional group tolerance and smooth reaction processes, indicating the versatility of benzothiophene derivatives in synthetic chemistry (Sheng, Fan, & Wu, 2014). This highlights the potential for developing novel synthetic routes involving Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate.

Catalysis and Reaction Mechanisms

Studies on the methoxycarbonylation of alkynes catalyzed by palladium complexes suggest the possibility of utilizing similar catalyst systems for reactions involving benzothiophene derivatives, potentially leading to the selective formation of valuable esters and other products (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Environmental Applications

The photochemical degradation of crude oil components, including benzothiophenes, provides insights into the environmental fate of these compounds. Understanding the degradation pathways can inform the development of strategies for mitigating pollution from oil spills and related environmental contaminants (Andersson & Bobinger, 1996).

Pharmacological Potential

While excluding direct references to drug use, dosage, and side effects, the structural motifs found in benzothiophene derivatives have been explored for their potential in drug discovery, particularly as receptor antagonists or in the synthesis of compounds with antibacterial activity. This indicates a possible avenue for research into the pharmacological applications of this compound, focusing on its unique structural and chemical properties (Tasker et al., 1997).

Material Science and Engineering

The synthesis and properties of benzothiophene derivatives have implications for material science, especially in the development of organic semiconductors, photovoltaic materials, and other advanced materials. The functionalization of benzothiophene cores can significantly affect the optical and electronic properties of these materials, suggesting a potential research area for this compound (Shen et al., 2015).

Propriétés

IUPAC Name |

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-3-26-18(21)12-7-6-8-13(11-12)20-28(23,24)17-14-9-4-5-10-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSIWTJLRCVTAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2473599.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)